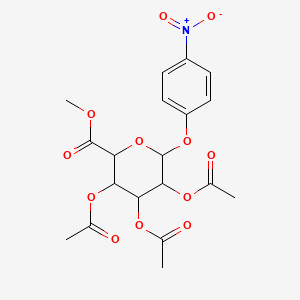

Methyl-((4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranoside)uronate

Description

Methyl-((4-nitrophenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranoside)uronate is a synthetic carbohydrate derivative featuring a β-D-glucopyranoside core with three acetyl-protected hydroxyl groups (positions 2, 3, and 4) and a 4-nitrophenyl aglycone. The methyl ester at the uronic acid position enhances stability, making it valuable in glycosylation reactions and enzymatic studies. The 4-nitrophenyl group serves as a chromophore, enabling spectrophotometric detection in biochemical assays .

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXFWNZWWKSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biochemical Research

Enzyme Substrates

Methyl-((4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranoside)uronate is utilized as a substrate in enzyme assays. It can be hydrolyzed by glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it valuable for studying enzyme kinetics and mechanisms in carbohydrate metabolism.

Glycosylation Studies

This compound can serve as a glycosyl donor in synthetic carbohydrate chemistry. Its structure allows for the introduction of specific sugar moieties into larger molecules, facilitating the study of glycosylation patterns in biological systems.

Medicinal Chemistry

Drug Development

The compound has potential applications in drug design, particularly in developing glycosides that exhibit enhanced bioactivity or modified pharmacokinetic properties. The incorporation of the nitrophenyl group can enhance the solubility and stability of drug candidates.

Anticancer Research

Research indicates that derivatives of glucopyranosides can exhibit anticancer properties. This compound may be explored for its efficacy against various cancer cell lines due to its structural characteristics that facilitate interaction with biological targets.

Analytical Chemistry

Chromatographic Applications

This compound can be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical structure allows for accurate identification and quantification in complex mixtures.

Spectroscopic Studies

this compound can be analyzed using various spectroscopic techniques (e.g., NMR, IR) to elucidate its structure and confirm purity during synthesis processes.

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of a specific glycosidase, this compound was employed as a substrate. The results demonstrated a clear Michaelis-Menten relationship, providing insights into enzyme efficiency and substrate specificity.

Case Study 2: Anticancer Activity

A series of experiments tested the cytotoxic effects of synthesized glucopyranosides based on this compound against breast cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparative Analysis Table

Preparation Methods

Synthesis of Bromo-2,3,4-Tri-O-Acetyl-α-D-Glucuronic Acid Methyl Ester

Starting Material : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is prepared via methanolysis of D-glucuronolactone followed by acetylation.

Reaction :

-

Methanolysis : D-Glucuronolactone is treated with NaOH in methanol at 0°C to yield methyl β-D-glucopyranuronate.

-

Acetylation : The product is acetylated with acetic anhydride and sodium acetate at 90°C to form the tetra-O-acetyl derivative.

-

Bromination : The anomeric hydroxyl group is replaced with bromine using HBr/AcOH, yielding the α-bromo intermediate.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Methanolysis | NaOH, MeOH | 0°C | 95% |

| Acetylation | Ac₂O, NaOAc | 90°C | 90% |

| Bromination | HBr/AcOH | RT | 85% |

Glycosylation with 4-Nitrophenol

Conditions :

-

The bromo intermediate (8.92 g, 22.4 mmol) is reacted with 4-nitrophenol (16.84 mmol) in DMF with K₂CO₃ (22.4 mmol) at room temperature for 16 hours.

-

Workup : Filtration, solvent evaporation, and silica gel chromatography (0–10% MeOH/CH₂Cl₂ gradient) yield the product.

Outcome :

Method 2: Trichloroacetimidate Donor Approach

Preparation of 2,3,4-Tri-O-Acetyl-D-Glucuronate Trichloroacetimidate

Steps :

-

Partial Hydrolysis : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is treated with N-methylpiperazine to selectively remove the anomeric acetyl group, yielding the 2,3,4-tri-O-acetyl derivative.

-

Imidate Formation : The free anomeric hydroxyl is converted to trichloroacetimidate using Cl₃CCN and DBU in CH₂Cl₂.

Key Data :

| Intermediate | Reagents | Yield |

|---|---|---|

| 2,3,4-Tri-O-acetyl | N-methylpiperazine | 78% |

| Trichloroacetimidate | Cl₃CCN, DBU | 82% |

Glycosylation with 4-Nitrophenol

Conditions :

-

The imidate donor (1.2 equiv) is reacted with 4-nitrophenol (1.0 equiv) in CH₂Cl₂ with TMSOTf (0.1 equiv) at −20°C.

-

Workup : Quenched with NaHCO₃, extracted, and purified via chromatography.

Outcome :

Method 3: Direct Glycosylation Using TMS Triflate

Reaction Protocol

Steps :

-

Donor Preparation : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is used directly.

-

Coupling : 4-Nitrophenol (1.5 equiv) is added to the donor (1.0 equiv) in CH₂Cl₂ with TMSOTf (0.2 equiv) at 0°C.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Time | 12 hours |

| Yield | 32% |

| β:α Ratio | 9:1 |

Limitations

-

Moderate yield due to competing hydrolysis of the acetyl groups.

-

Requires excess phenol (1.5–2.0 equiv) to drive the reaction.

Method 4: Enzymatic Synthesis (Exploratory Approach)

UDP-Glucuronosyltransferase (UGT)-Mediated Coupling

Conditions :

-

Recombinant UGT (e.g., UGT1A1) is incubated with UDP-glucuronic acid and 4-nitrophenol in phosphate buffer (pH 7.4).

-

Outcome : Low efficiency (<10% yield) due to steric hindrance from acetyl groups.

Comparative Analysis of Methods

Characterization and Quality Control

Physicochemical Properties

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl-((4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranoside)uronate?

- Methodological Answer : The compound is synthesized through sequential acetylation and glycosylation. A common approach involves:

Acetylation : Protecting hydroxyl groups on the glucopyranoside core using acetic anhydride under controlled conditions to yield the 2,3,4-tri-O-acetyl intermediate.

Glycosylation : Coupling the acetylated sugar with a 4-nitrophenyl donor via a Koenigs-Knorr reaction, using silver triflate as a catalyst to ensure β-configuration .

Uronate Formation : Oxidation of the primary alcohol to a carboxylate, followed by esterification with methyl groups .

Purification typically involves silica gel chromatography using gradients of chloroform/methanol .

Q. How can enzymatic hydrolysis kinetics be studied using this compound?

- Methodological Answer : The 4-nitrophenyl group acts as a chromogenic leaving group, enabling real-time monitoring of glycosidase activity via UV-Vis spectroscopy (absorbance at 400 nm upon hydrolysis). Key steps:

Assay Design : Incubate the compound with target enzymes (e.g., β-glucosidases) in buffered solutions (pH 5–7).

Kinetic Analysis : Measure initial reaction rates under varying substrate concentrations to calculate and using Lineweaver-Burk plots .

Validation : Compare results with control substrates (e.g., 4-nitrophenyl-β-D-glucopyranoside) to confirm specificity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- HPLC-UV : Quantify purity and monitor reactions using C18 columns with acetonitrile/water mobile phases .

- NMR Spectroscopy : Assign acetyl (δ 2.0–2.2 ppm) and nitrophenyl (δ 7.5–8.5 ppm) protons via - and -NMR .

- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+Na] ~600–650 Da) .

Advanced Research Questions

Q. How does regioselective acylation impact the compound’s reactivity in glycosylation reactions?

- Methodological Answer : The 2,3,4-tri-O-acetyl pattern directs glycosylation to the anomeric center (C1) by sterically shielding other positions. Advanced strategies include:

- Temporary Protecting Groups : Use levulinyl or benzyl groups to modulate reactivity during stepwise synthesis .

- Kinetic vs. Thermodynamic Control : Vary temperature and catalyst (e.g., BF-EtO) to favor α- or β-anomers .

Contradictions in regioselectivity may arise from solvent polarity or acyl migration; validate via -NMR coupling constants ( for β-configuration) .

Q. What crystallographic methods elucidate the compound’s conformational dynamics?

- Methodological Answer : Single-crystal X-ray diffraction provides atomic-resolution

Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures.

Data Collection : Resolve puckering parameters (Cremer-Pople coordinates) to analyze ring distortion. For example, the glucopyranoside ring may adopt chair conformations with acetoxy groups in equatorial positions .

Validation : Compare with computational models (DFT or MD simulations) to assess torsional strain .

Q. How does this compound serve as a substrate for studying glycosidase substrate specificity?

- Methodological Answer : The 4-nitrophenyl group allows rapid detection of hydrolysis, while the acetyl and uronate groups probe steric and electronic effects:

Enzyme Screening : Test against α-/β-glucosidases, galactosidases, and uronyl hydrolases.

Inhibition Studies : Use transition-state analogs (e.g., deoxygenated derivatives) to map active-site interactions .

Structural Biology : Co-crystallize the compound with enzymes to resolve binding modes via X-ray crystallography .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC-UV. Acetyl groups may hydrolyze at pH > 8 .

- Thermal Analysis : Use DSC/TGA to determine melting points () and decomposition profiles .

- Biological Media : Assess stability in simulated gastric fluid (pepsin, pH 1.2) or serum (37°C) for drug delivery applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.